![molecular formula C14H21N3O4 B14079632 ethyl 3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-2H-pyrazole-4-carboxylate](/img/structure/B14079632.png)
ethyl 3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-2H-pyrazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-2H-pyrazole-4-carboxylate is a complex organic compound that features a pyrazole ring, an azetidine ring, and a tert-butoxycarbonyl (Boc) protecting group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-2H-pyrazole-4-carboxylate typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often include the use of strong bases, such as sodium hydride, and organic solvents like tetrahydrofuran (THF) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
Ethyl 3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-2H-pyrazole-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the pyrazole ring, depending on the reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve the use of organic solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
科学的研究の応用
Ethyl 3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-2H-pyrazole-4-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.
Organic Synthesis: It serves as a building block for the construction of more complex molecules in organic synthesis.
Biological Studies: The compound is used in studies investigating the biological activity of pyrazole and azetidine derivatives.
Industrial Applications: It is employed in the development of new materials and chemical processes.
作用機序
The mechanism of action of ethyl 3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-2H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to enzymes or receptors, modulating their activity. The Boc protecting group can be removed under acidic conditions, revealing the active azetidine and pyrazole moieties, which can then interact with their targets .
類似化合物との比較
Similar Compounds
1-(tert-Butoxycarbonyl)azetidine-3-carboxylic Acid: This compound shares the azetidine ring and Boc protecting group but lacks the pyrazole moiety.
3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1,2-oxazole-4-carboxylic Acid: Similar in structure but contains an oxazole ring instead of a pyrazole ring.
Uniqueness
Ethyl 3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-2H-pyrazole-4-carboxylate is unique due to the combination of the pyrazole and azetidine rings, along with the Boc protecting group. This unique structure imparts specific chemical reactivity and biological activity, making it valuable in various research and industrial applications .
特性
分子式 |
C14H21N3O4 |
|---|---|
分子量 |
295.33 g/mol |
IUPAC名 |
ethyl 5-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]-1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C14H21N3O4/c1-5-20-12(18)10-6-15-16-11(10)9-7-17(8-9)13(19)21-14(2,3)4/h6,9H,5,7-8H2,1-4H3,(H,15,16) |
InChIキー |
FHABOUZIFQGJSI-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(NN=C1)C2CN(C2)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


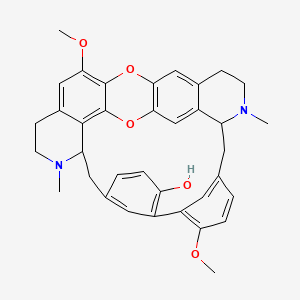
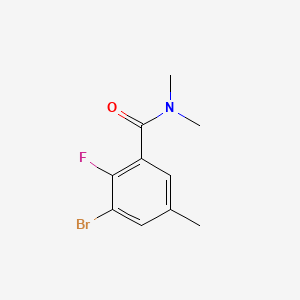
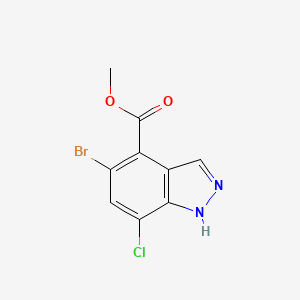
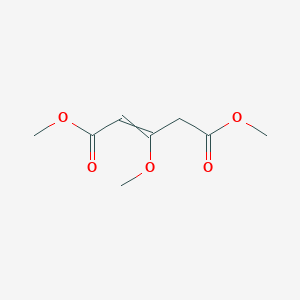
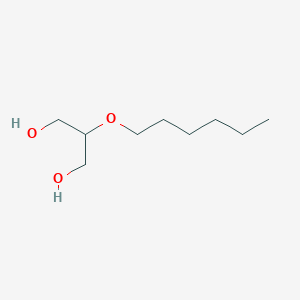
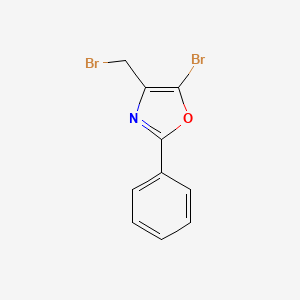
![3-(5-Bromo-3-chlorothiophen-2-yl)-7-isopropyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B14079567.png)
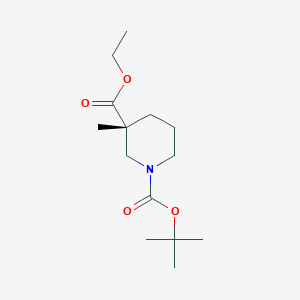
![2-{Bicyclo[2.2.1]hept-5-en-2-yl}naphthalene](/img/structure/B14079594.png)

![1-(4-Butoxy-3-methoxyphenyl)-2-(furan-2-ylmethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079602.png)
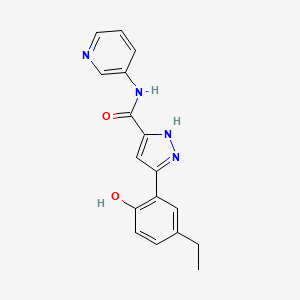
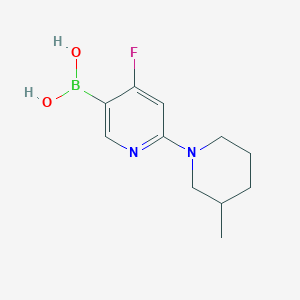
![[(4-Fluoro-phenyl)-hydrazono]-acetaldehyde](/img/structure/B14079617.png)
